Cas no 2171480-61-6 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid)

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid structure
2171480-61-6 structure
商品名:3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid
CAS番号:2171480-61-6
MF:C24H26N2O5
メガワット:422.473646640778
CID:6289343
PubChem ID:165878434

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid
    • 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
    • 2171480-61-6
    • EN300-1543685
    • インチ: 1S/C24H26N2O5/c1-15(23(29)26-12-16(13-26)10-11-22(27)28)25-24(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21H,10-14H2,1H3,(H,25,30)(H,27,28)
    • InChIKey: GAULFWHCTFSNAI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 95.9Ų

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1543685-1.0g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
1g
$3368.0 2023-05-26
Enamine
EN300-1543685-0.25g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
0.25g
$3099.0 2023-05-26
Enamine
EN300-1543685-10.0g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
10g
$14487.0 2023-05-26
Enamine
EN300-1543685-10000mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
10000mg
$3929.0 2023-09-25
Enamine
EN300-1543685-250mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
250mg
$840.0 2023-09-25
Enamine
EN300-1543685-500mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
500mg
$877.0 2023-09-25
Enamine
EN300-1543685-100mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
100mg
$804.0 2023-09-25
Enamine
EN300-1543685-0.5g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
0.5g
$3233.0 2023-05-26
Enamine
EN300-1543685-2.5g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1543685-0.1g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid
2171480-61-6
0.1g
$2963.0 2023-05-26

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 関連文献

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acidに関する追加情報

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid: A Comprehensive Overview

The compound 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid (CAS No: 2171480-61-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound, often referred to as Fmoc-Azetidine derivative, has garnered attention due to its unique structural properties and functional groups, which make it a valuable tool in drug discovery, materials science, and advanced chemical synthesis.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a well-known protecting group in peptide synthesis, widely used for its stability and ease of removal under specific conditions. In this compound, the Fmoc group is attached to an amino group, which is further connected to a propanoyl chain. This chain is linked to an azetidine ring, a four-membered cyclic amine, which introduces rigidity and unique electronic properties to the molecule. The presence of the azetidine ring also enhances the compound's ability to form hydrogen bonds, making it suitable for applications in medicinal chemistry.

Recent studies have highlighted the importance of azetidine derivatives in drug design, particularly in the development of small-molecule inhibitors for various therapeutic targets. The Fmoc-Azetidine derivative has been explored for its potential in targeting protein-protein interactions (PPIs), a challenging area in drug discovery. Its rigid structure allows for precise molecular interactions, which are crucial for modulating PPIs effectively.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. The Fmoc group and the azetidine ring contribute to the molecule's stability and reactivity, making it a promising candidate for use in polymer synthesis and surface modification. Researchers have demonstrated that this compound can be incorporated into polymeric materials to enhance their mechanical properties and biocompatibility.

The synthesis of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid involves a multi-step process that combines peptide coupling techniques with cyclic amine chemistry. The use of Fmoc protection ensures that the amino group remains unreactive during intermediate steps, allowing for precise control over the reaction pathway. This compound is typically synthesized via a combination of nucleophilic acyl substitution and cyclization reactions, followed by deprotection to yield the final product.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided insights into its molecular structure, purity, and stability under various conditions. The compound's solubility and thermal stability have also been evaluated, making it suitable for use in diverse experimental setups.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed that the Fmoc-Azetidine derivative exhibits favorable pharmacokinetic profiles, including good absorption and low toxicity potential. These findings have encouraged researchers to explore its therapeutic applications further.

In conclusion, 3-{1-2

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